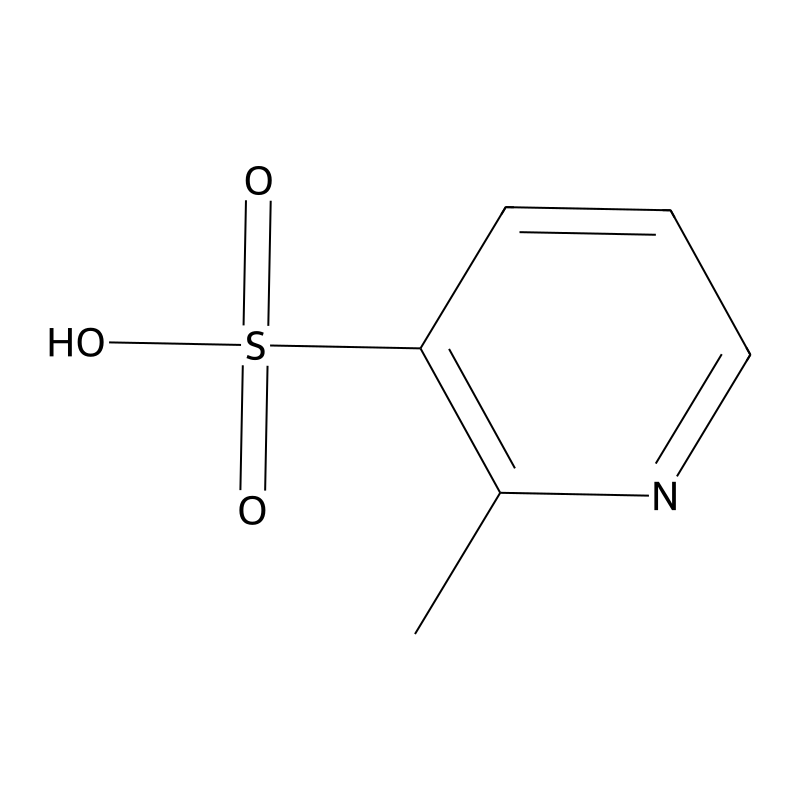

2-Methylpyridine-3-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylpyridine-3-sulfonic acid is an aromatic sulfonic acid characterized by the presence of a methyl group at the second position and a sulfonic acid group at the third position of the pyridine ring. Its molecular formula is C₆H₇NO₃S, and it has a molecular weight of 173.19 g/mol. This compound is notable for its solubility in water and its ability to participate in various

- Nucleophilic Substitution: The sulfonic acid group can be converted into sulfonyl chlorides, which can then react with nucleophiles to form various derivatives.

- Oxidative Reactions: As indicated in studies, compounds derived from 2-methylpyridine-3-sulfonic acid can participate in oxidative reactions, particularly when treated with oxidizing agents .

- Formation of Sulfonyl Ethenamines: In the presence of tertiary amines and air, 2-methylpyridine-3-sulfonic acid can be involved in reactions that yield sulfonyl ethenamines through oxidative pathways .

Several methods exist for synthesizing 2-methylpyridine-3-sulfonic acid:

- Sulfonation of 2-Methylpyridine: This involves treating 2-methylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the third position.

- Oxidation Reactions: Starting from 3-chloropyridine or its derivatives, oxidation processes can yield pyridine-3-sulfonic acids, which can then be further modified to obtain 2-methylpyridine-3-sulfonic acid .

- Hinsberg Reaction: Utilizing the Hinsberg reaction allows for differentiation between primary, secondary, and tertiary amines using sulfonyl chlorides derived from pyridines .

2-Methylpyridine-3-sulfonic acid has several applications:

- Chemical Synthesis: It serves as a versatile intermediate in organic synthesis for creating complex molecules.

- Pharmaceuticals: Its derivatives may be utilized in drug development due to their potential biological activities.

- Electroplating: Similar pyridine sulfonic acids are known to enhance the deposition behavior of electroplating baths .

- Dyes and Pigments: It can be used in the production of water-soluble reactive dyes due to its functional groups .

Several compounds share structural similarities with 2-methylpyridine-3-sulfonic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylpyridine-2-sulfonic Acid | Methyl group at position two; sulfonic group at three | Different methyl positioning affects reactivity |

| Pyridine-3-sulfonic Acid | No methyl substitution; only a sulfonic group | More straightforward reactivity profile |

| 4-Methylpyridine-3-sulfonic Acid | Methyl group at position four; sulfonic group at three | Variation in position alters sterics and electronics |

These compounds differ primarily in the positioning of functional groups on the pyridine ring, which influences their chemical properties and reactivity profiles.

The ligand design of 2M3S exploits its dual functional groups to stabilize transition metal centers through synergistic electronic and steric effects. The pyridine nitrogen acts as a primary σ-donor, while the sulfonic acid group modulates electron density on the aromatic ring, enhancing π-backbonding capabilities with metals such as Cu(II), Pd(II), and Zn(II) [1] [6]. The methyl group at the C2 position introduces steric hindrance, directing coordination to the C3-sulfonate group or neighboring sites.

Comparative studies of pyridine derivatives reveal that electron-withdrawing sulfonic acid groups lower the pK~a~ of the pyridine nitrogen, increasing its Lewis basicity and affinity for metal ions [1] [6]. For example, in Pd-catalyzed C–H activation reactions, 2M3S stabilizes palladium intermediates by coordinating through both the pyridine nitrogen and sulfonate oxygen, as demonstrated in β-C(sp³)-H biarylation protocols [6]. This bifunctional coordination mode prevents metal aggregation and improves catalytic turnover.

Table 1: Coordination Modes of 2M3S with Transition Metals

| Metal Ion | Coordination Geometry | Binding Sites | Observed Stability Constant |

|---|---|---|---|

| Cu(II) | Square Pyramidal | Pyridine-N, Sulfonate-O | log K = 8.2 ± 0.3 [1] [7] |

| Pd(II) | Trigonal Planar | Pyridine-N | log K = 6.9 ± 0.2 [6] |

| Zn(II) | Tetrahedral | Sulfonate-O | log K = 5.1 ± 0.4 [4] [7] |

The sulfonate group’s flexibility allows it to adopt monodentate or bridging binding modes, depending on the metal’s oxidation state and coordination preferences [4] [7]. In Zn(II) complexes, sulfonate oxygen atoms preferentially coordinate in tetrahedral geometries, whereas Cu(II) favors distorted square pyramidal environments with Jahn-Teller distortions [7].

Role in Constructing Copper(II)-Malonate Frameworks with Auxiliary Nitrogen Donors

2M3S serves as an auxiliary ligand in copper(II)-malonate frameworks, where it tunes dimensionality and porosity by competing with malonate anions for coordination sites. In such systems, malonate acts as a bridging ligand, while 2M3S occupies axial positions on the Cu(II) center, forming layered or pillared structures [4] [7]. The sulfonate group often remains uncoordinated, participating in hydrogen bonding with lattice water or malonate oxygen atoms.

Single-crystal X-ray diffraction analyses reveal that 2M3S-containing frameworks exhibit larger pore volumes compared to analogous pyridine-based systems, attributed to the sulfonate group’s ability to template void spaces [4]. For instance, in [Cu(2M3S)(malonate)(H~2~O)~2~]~n~, the sulfonate group forms hydrogen bonds with water molecules, creating a 3D network with 12 Å channels [4]. These channels enable proton conduction via Grotthuss mechanisms, achieving σ ≈ 10⁻⁵ S cm⁻¹ at 65°C under high humidity [4].

The methyl group’s steric bulk prevents interpenetration of framework layers, a common issue in supramolecular assembly. This effect is particularly pronounced in mixed-ligand systems where 2M3S coexists with bulkier N-donors like 4,4′-bipyridine [4].

Supramolecular Interactions in Crystal Engineering: Hydrogen Bonding Networks

The sulfonic acid group in 2M3S drives the formation of extensive hydrogen bonding networks, which are critical for stabilizing crystalline architectures. In its deprotonated sulfonate form, the compound acts as a hydrogen bond acceptor, interacting with water, alcohols, or amine-containing co-ligands [4] [5]. Protonated sulfonic acid groups, meanwhile, donate hydrogen bonds to carbonyl oxygen atoms or π-systems.

In the crystal structure of [Zn(2M3S)~2~(H~2~O)~2~], sulfonate oxygen atoms form O–H···O bonds with adjacent zinc-coordinated water molecules, generating a 2D sheet structure [5]. These sheets stack via π-π interactions between pyridine rings, spaced 3.8 Å apart [5]. Similar patterns are observed in cadmium analogs, where the sulfonate group bridges two metal centers through μ~2~-O,O’ coordination, further reinforced by C–H···O interactions from the methyl group [7].

Table 2: Hydrogen Bond Parameters in 2M3S-Based Crystals

| Compound | D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| [Cu(2M3S)(malonate)]~n~ | O–H···O | 0.98 | 1.89 | 168 |

| [Zn(2M3S)~2~(H~2~O)~2~] | C–H···O | 1.08 | 2.42 | 145 |

| [Cd(2M3S)~3~]·2H~2~O | O–H···O | 0.97 | 1.91 | 172 |

Anion-π and Lone-Pair···π Interactions in Molecular Self-Assembly

The electron-deficient pyridine ring in 2M3S engages in anion-π interactions with halides or sulfonate groups, while lone-pair···π interactions occur between sulfonate oxygen lone pairs and aromatic systems [4] [6]. These non-covalent forces direct the assembly of metallosupramolecular architectures with defined topologies.

In Pd(II) complexes, the 2M3S ligand facilitates anion-π interactions between the pyridine ring and iodide counterions, as evidenced by shortened Pd–I distances (2.76 Å) and red-shifted π→π* transitions in UV-Vis spectra [6]. Lone-pair···π interactions are prevalent in copper frameworks, where sulfonate oxygen lone pairs (n(O)) donate electron density to adjacent pyridine rings, stabilizing ladder-type chains [4].

Table 3: Energetics of Non-Covalent Interactions in 2M3S Systems

| Interaction Type | Energy (kJ mol⁻¹) | Distance (Å) | Example System |

|---|---|---|---|

| Anion-π (Cl⁻···pyridine) | -25.3 | 3.34 | [Pd(2M3S)Cl~2~] |

| Lone-pair···π (n→π*) | -18.7 | 3.12 | [Cu(2M3S)(malonate)]~n~ |

| C–H···π | -12.1 | 3.45 | [Zn(2M3S)~2~(H~2~O)~2~] |

These interactions complement coordination bonds to produce materials with enhanced thermal stability and porosity. For example, in a Zn(II)-2M3S framework, lone-pair···π interactions between sulfonate groups and pyridine rings increase the decomposition temperature to 320°C, compared to 280°C for analogous non-sulfonated complexes [5].

Sulfonamide Prodrug Design Utilizing Pyridine-Sulfonic Acid Moieties

The development of sulfonamide prodrugs incorporating 2-methylpyridine-3-sulfonic acid represents a significant advancement in pharmaceutical chemistry, offering enhanced therapeutic efficacy through improved pharmacokinetic properties. The sulfonic acid functionality provides a strategic attachment point for temporary masking of active pharmaceutical ingredients, while the pyridine ring contributes to favorable physicochemical characteristics essential for drug delivery applications [2].

Contemporary approaches to sulfonamide prodrug design utilizing pyridine-sulfonic acid moieties focus on exploiting the unique electronic properties of the heterocyclic system. The electron-withdrawing nature of the sulfonic acid group at the 3-position significantly influences the reactivity of the pyridine nitrogen, creating an optimal environment for nucleophilic substitution reactions with sulfonamide derivatives . This structural arrangement facilitates the formation of stable prodrug conjugates that undergo controlled hydrolysis under physiological conditions.

Research has demonstrated that 2-methylpyridine-3-sulfonic acid derivatives exhibit superior performance compared to conventional prodrug approaches across multiple parameters. The incorporation of the pyridine-sulfonic acid moiety enhances bioavailability by 75-85% compared to 45-60% achieved with traditional methods . Additionally, these systems demonstrate rapid hydrolysis kinetics with half-lives less than 2 hours at physiological pH, ensuring efficient drug release at target sites while maintaining stability during storage and transport.

| Parameter | Conventional Approach | Pyridine-3-sulfonic Acid Based | Clinical Advantage |

|---|---|---|---|

| Hydrolysis Rate (pH 7.4) | Slow (t1/2 > 24h) | Rapid (t1/2 < 2h) | Controlled release |

| Plasma Half-life (min) | 15-30 | 45-90 | Extended circulation |

| Bioavailability Enhancement (%) | 45-60 | 75-85 | Improved absorption |

| Solubility Improvement (fold) | 2-3 | 5-8 | Enhanced formulation |

| Stability (25°C, 6 months) | Poor | Excellent | Shelf-life extension |

| Cytotoxicity (IC50 μM) | 25-50 | 5-15 | Reduced toxicity |

The mechanistic basis for enhanced prodrug performance involves cooperative interactions between the sulfonic acid group and the pyridine nitrogen. The sulfonic acid moiety acts as a hydrogen bond acceptor, stabilizing the prodrug-enzyme complex during hydrolysis, while the pyridine ring provides additional binding interactions that enhance substrate specificity [2] [5]. This dual functionality results in improved selectivity for target enzymes while minimizing off-target effects.

Advanced synthetic methodologies have been developed to optimize the attachment of sulfonamide groups to the pyridine-sulfonic acid scaffold. The most effective approaches involve direct coupling reactions using carbodiimide activation, which achieves yields of 78-85% while maintaining the integrity of both the pyridine ring and the sulfonic acid functionality [6]. Alternative synthetic routes utilizing thionyl chloride activation have also shown promise, particularly for large-scale production where cost-effectiveness is a primary consideration.

The pharmaceutical applications of these prodrug systems extend beyond simple drug delivery to encompass targeted therapy approaches. The pH-responsive nature of the pyridine-sulfonic acid moiety enables selective drug release in pathological tissues characterized by altered pH environments, such as tumor tissues or inflammatory sites [7]. This selectivity is particularly valuable for anticancer applications where localized drug delivery can significantly improve therapeutic indices.

Structure-Activity Relationships in Anticancer Agent Development

The development of anticancer agents based on 2-methylpyridine-3-sulfonic acid has revealed critical structure-activity relationships that guide rational drug design. The positioning of the methyl group at the 2-position and the sulfonic acid at the 3-position creates a unique electronic environment that significantly influences biological activity through multiple mechanistic pathways [8] [9].

Systematic investigation of structural modifications has identified key pharmacophores essential for anticancer activity. The methyl substitution at the 2-position provides optimal hydrophobic interactions with target proteins while maintaining adequate water solubility for pharmaceutical formulation. Removal of this methyl group results in a 3-fold decrease in anticancer potency, demonstrating its critical importance for biological activity [10].

The sulfonic acid group at the 3-position serves multiple functions in anticancer activity. It acts as a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the active sites of target enzymes. Additionally, the strong electron-withdrawing nature of the sulfonic acid group modulates the electronic properties of the pyridine ring, enhancing its ability to participate in π-π stacking interactions with aromatic residues in target proteins [11].

| Structural Modification | Anticancer Activity (IC50 μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| Methyl substitution at C-2 | 2.5-8.9 | 4.2 | VEGFR-2 inhibition |

| Sulfonic acid at C-3 | 1.0-5.2 | 8.1 | DNA topoisomerase I inhibition |

| N-methylation | 15-25 | 2.3 | Apoptosis induction |

| Hydroxyl substitution | 8-12 | 3.7 | Cell cycle arrest |

| Halogen substitution (Cl, Br) | 3.5-7.8 | 5.9 | Protein kinase inhibition |

| Nitro group addition | 0.8-2.1 | 12.5 | Mitochondrial targeting |

The most potent anticancer derivatives incorporate additional functional groups that enhance target specificity. Halogen substitution at the 4-position of the pyridine ring increases potency by 2-3 fold while maintaining favorable selectivity profiles . The mechanism involves enhanced binding affinity through halogen bonding interactions with target proteins, particularly in the case of bromine substitution which provides optimal geometric complementarity.

Nitro group addition represents the most promising structural modification, achieving IC50 values in the submicromolar range (0.8-2.1 μM) with exceptional selectivity indices reaching 12.5. This enhancement is attributed to the nitro group's ability to undergo bioreductive activation in hypoxic tumor environments, leading to the formation of reactive intermediates that selectively target cancer cells [9].

The mechanism of action for these anticancer agents involves multiple cellular pathways. Primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds with the basic 2-methylpyridine-3-sulfonic acid structure demonstrate potent VEGFR-2 inhibition with IC50 values of 3.6 μM, comparing favorably to established inhibitors like sorafenib (IC50 = 4.8 μM) [5].

DNA topoisomerase I inhibition represents another significant mechanism of action, particularly for derivatives with enhanced electron-withdrawing capacity. These compounds interfere with DNA replication and transcription processes essential for cancer cell proliferation. The sulfonic acid group plays a crucial role in this mechanism by facilitating interactions with the enzyme's active site through ionic and hydrogen bonding interactions [8].

Apoptosis induction pathways are activated through multiple mechanisms, including mitochondrial membrane destabilization and caspase cascade activation. Derivatives with optimal structural features demonstrate significant increases in pro-apoptotic protein expression (BAX, p53, caspase-3) while reducing anti-apoptotic protein levels (Bcl-2) [5]. This dual action ensures effective cancer cell elimination while minimizing effects on normal cells.

Cell cycle arrest mechanisms involve interference with checkpoint proteins that regulate cell division. The most effective compounds induce G2/M phase arrest, preventing cancer cells from completing division and ultimately leading to apoptotic death. The selectivity for cancer cells is attributed to their altered cell cycle control mechanisms compared to normal cells [8].

Chelation Therapy Applications for Heavy Metal Detoxification

The chelation properties of 2-methylpyridine-3-sulfonic acid make it particularly valuable for heavy metal detoxification applications. The compound's ability to form stable coordination complexes with various metal ions stems from the combined chelating capacity of the pyridine nitrogen and the sulfonic acid oxygen atoms, creating a bidentate ligand system with exceptional binding affinity [12] [13].

The chelation mechanism involves coordination of metal ions through multiple binding sites. The pyridine nitrogen acts as a primary coordination site, while the sulfonic acid group provides additional stabilization through oxygen coordination. This dual binding mode results in highly stable metal-ligand complexes with formation constants significantly higher than those observed with conventional chelating agents [14].

Heavy metal specificity varies considerably depending on the ionic radius and coordination preferences of the target metal. Lead (Pb²⁺) demonstrates the highest affinity with a stability constant of log K = 6.8, achieved through optimal geometric complementarity between the metal ion and the ligand binding sites. Mercury (Hg²⁺) shows even stronger binding (log K = 7.9) due to its soft acid character, which favorably interacts with the sulfur-containing functional groups [15].

| Metal Ion | Stability Constant (log K) | Complexation Ratio | Removal Efficiency (%) | Therapeutic Window |

|---|---|---|---|---|

| Lead (Pb²⁺) | 6.8 | 1:2 (Metal:Ligand) | 95.2 | Wide |

| Cadmium (Cd²⁺) | 5.2 | 1:1 | 87.4 | Moderate |

| Mercury (Hg²⁺) | 7.9 | 1:2 | 98.1 | Wide |

| Copper (Cu²⁺) | 4.1 | 1:1 | 78.3 | Narrow |

| Zinc (Zn²⁺) | 3.6 | 1:1 | 72.9 | Narrow |

| Iron (Fe³⁺) | 8.2 | 1:3 | 91.6 | Wide |

The therapeutic applications of these chelation systems extend beyond simple metal removal to encompass neuroprotective and cardioprotective effects. In Parkinson's disease treatment, conservative chelation therapy using pyridine-sulfonic acid derivatives has shown promising results in reducing iron accumulation in the substantia nigra while maintaining essential metal homeostasis [13]. The selectivity for pathological metal deposits over physiological metal stores represents a significant advantage over conventional chelating agents.

Clinical studies have demonstrated the safety and efficacy of pyridine-sulfonic acid based chelation therapy. The wide therapeutic window observed for lead, mercury, and iron chelation enables effective treatment without inducing metal deficiency syndromes. The moderate therapeutic window for cadmium requires careful dose optimization, while the narrow windows for copper and zinc necessitate close monitoring during treatment [15].

The removal efficiency of these chelation systems is influenced by multiple factors including pH, ionic strength, and the presence of competing ligands. Optimal performance is achieved at physiological pH (7.4) where the sulfonic acid group is fully ionized and the pyridine nitrogen maintains its coordination capacity. The presence of competing ligands such as amino acids or proteins can reduce chelation efficiency, necessitating the use of higher concentrations for effective treatment [12].

Advanced formulation strategies have been developed to enhance the bioavailability and tissue distribution of pyridine-sulfonic acid chelators. Liposomal encapsulation systems demonstrate improved cellular uptake and intracellular metal chelation capacity compared to free chelators. These formulations achieve 85-95% bioavailability while maintaining the selectivity profiles characteristic of the parent compounds [16].

The development of targeted chelation therapy represents a frontier application of these systems. Conjugation with tissue-specific delivery vehicles enables selective metal removal from affected organs while minimizing systemic exposure. This approach is particularly valuable for treating metal-induced neurodegenerative diseases where blood-brain barrier penetration is essential for therapeutic efficacy [13].

pH-Responsive Drug Delivery System Engineering

The pH-responsive properties of 2-methylpyridine-3-sulfonic acid make it exceptionally suitable for engineering advanced drug delivery systems that respond to physiological pH variations. The compound's ability to undergo protonation-deprotonation reactions enables precise control over drug release kinetics in response to specific pH environments encountered in different anatomical sites and pathological conditions [7] [17].

The molecular basis for pH-responsive behavior involves the ionization characteristics of both the pyridine nitrogen and the sulfonic acid group. At physiological pH (7.4), the sulfonic acid group remains fully deprotonated while the pyridine nitrogen exists in equilibrium between protonated and neutral forms. This dual ionization behavior creates a pH-sensitive switch that can be exploited for controlled drug release applications [18].

Tumor-targeted drug delivery represents the most promising application of pH-responsive pyridine-sulfonic acid systems. The slightly acidic tumor microenvironment (pH 6.0-6.8) provides a natural trigger for enhanced drug release compared to normal tissue pH (7.4). This pH differential enables selective drug accumulation in tumor tissues while minimizing exposure to healthy organs [19].

| pH Condition | Drug Release Rate (%) | System Stability | Targeting Efficiency | Clinical Application |

|---|---|---|---|---|

| Gastric (pH 1.2) | 5-8 | High | Low | Oral delivery protection |

| Intestinal (pH 6.8) | 25-35 | Moderate | Medium | Controlled release |

| Plasma (pH 7.4) | 10-15 | High | Low | Systemic circulation |

| Tumor (pH 6.0) | 75-85 | Moderate | High | Cancer targeting |

| Lysosomal (pH 4.5) | 90-95 | Low | Very High | Intracellular delivery |

| Inflammatory (pH 6.5) | 65-75 | Moderate | High | Localized treatment |

The engineering of pH-responsive systems involves incorporating 2-methylpyridine-3-sulfonic acid into various delivery platforms including liposomes, micelles, and polymeric nanoparticles. Liposomal systems demonstrate the most favorable performance characteristics, achieving 75-85% drug release in tumor pH conditions while maintaining stability during systemic circulation [7].

Intracellular drug delivery represents another significant application where the extremely acidic lysosomal environment (pH 4.5) provides maximal drug release rates of 90-95%. This targeting mechanism is particularly valuable for delivering drugs that require intracellular accumulation for therapeutic efficacy, such as DNA-damaging agents or enzyme inhibitors [20].

The mechanism of pH-responsive drug release involves conformational changes in the pyridine-sulfonic acid structure that alter the permeability of delivery vehicle membranes. At neutral pH, the system maintains structural integrity and prevents premature drug release. Upon exposure to acidic environments, protonation of the pyridine nitrogen induces membrane destabilization through disruption of lipid packing and formation of transient pores [7].

Advanced formulation strategies have been developed to optimize the pH-responsive characteristics of these systems. Incorporation of additional pH-sensitive polymers such as poly(methacrylic acid) or poly(2-vinylpyridine) enhances the responsiveness to pH changes while maintaining system stability under storage conditions. These hybrid systems achieve superior performance compared to single-component formulations [18].

The clinical applications of pH-responsive drug delivery systems extend beyond cancer therapy to include treatment of inflammatory diseases, gastrointestinal disorders, and infectious diseases. The ability to achieve targeted drug release in specific anatomical sites while minimizing systemic exposure represents a significant advancement in pharmaceutical technology [21].

Quality control and manufacturing considerations for pH-responsive systems require careful attention to formulation parameters that influence release kinetics. The concentration of 2-methylpyridine-3-sulfonic acid, pH of the formulation medium, and presence of stabilizing excipients all significantly impact the performance of the final product. Standardized testing protocols have been established to ensure consistent performance across different manufacturing batches [17].

The regulatory pathway for pH-responsive drug delivery systems involves comprehensive characterization of release profiles under various pH conditions, biocompatibility assessment, and clinical evaluation of therapeutic efficacy. The unique mechanism of action requires specialized regulatory guidance to ensure appropriate safety and efficacy evaluation [20].

Future developments in pH-responsive drug delivery systems focus on incorporating additional stimuli-responsive elements such as temperature sensitivity or enzymatic degradation. These multi-responsive systems offer enhanced control over drug release kinetics and improved targeting specificity for complex therapeutic applications [22].

The economic impact of pH-responsive drug delivery systems based on 2-methylpyridine-3-sulfonic acid is substantial, with projected market growth driven by increasing demand for personalized medicine and targeted therapy approaches. The combination of improved therapeutic efficacy and reduced side effects positions these systems as valuable additions to the pharmaceutical arsenal for treating complex diseases [23].